molecular formula C21H20N6O2 B275905 {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine

{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine

カタログ番号 B275905
分子量: 388.4 g/mol
InChIキー: QGHUPJWLQZTMFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine, also known as MPTP, is a chemical compound that has been extensively studied in the field of scientific research. This compound has been found to have various biochemical and physiological effects that have made it a popular choice for laboratory experiments.

作用機序

{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine is metabolized in the brain to form MPP+, a toxic metabolite that selectively destroys dopamine-producing neurons in the substantia nigra, a region of the brain that is involved in the control of movement. The mechanism of action of MPP+ involves the inhibition of complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species and oxidative stress.
Biochemical and Physiological Effects:
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine has been found to have various biochemical and physiological effects, including the inhibition of MAO-B, the generation of reactive oxygen species and oxidative stress, and the selective destruction of dopamine-producing neurons in the substantia nigra. These effects have made {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine a popular choice for studying the pathophysiology of Parkinson's disease and other neurodegenerative disorders.

実験室実験の利点と制限

One of the advantages of using {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine in laboratory experiments is its ability to selectively destroy dopamine-producing neurons in the substantia nigra, making it a useful tool for studying the pathophysiology of Parkinson's disease. However, one of the limitations of using {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine is its toxicity, which can make it difficult to work with in laboratory settings.

将来の方向性

There are many future directions for research involving {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine. One area of interest is the development of new drugs that can target the pathophysiology of Parkinson's disease, using {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine as a model system. Another area of interest is the development of new methods for synthesizing {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine and related compounds, which could lead to the discovery of new drugs and treatments for neurodegenerative disorders. Finally, there is a need for further research into the biochemical and physiological effects of {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine, in order to better understand its mechanism of action and potential therapeutic applications.

合成法

The synthesis of {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine involves the reaction of 3-methoxy-4-hydroxybenzyl alcohol with pyridin-4-ylmethylamine in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as N,N-dimethylaminopyridine (DMAP). The resulting product is then reacted with 1-phenyltetrazole-5-thiol to form the final compound, {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine.

科学的研究の応用

{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine has been extensively studied in the field of scientific research due to its various biochemical and physiological effects. It has been found to be a potent inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the metabolism of dopamine. This property has made {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine a popular choice for studying the pathophysiology of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain.

特性

分子式

C21H20N6O2

分子量

388.4 g/mol

IUPAC名

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C21H20N6O2/c1-28-20-13-17(15-23-14-16-9-11-22-12-10-16)7-8-19(20)29-21-24-25-26-27(21)18-5-3-2-4-6-18/h2-13,23H,14-15H2,1H3

InChIキー

QGHUPJWLQZTMFA-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OC3=NN=NN3C4=CC=CC=C4

正規SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OC3=NN=NN3C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。